Decanal, N-formyl-N-methylhydrazone
Description
Decanal, N-formyl-N-methylhydrazone is a hydrazone derivative of decanal (C₁₀H₂₀O), an aldehyde commonly found in essential oils of plants such as coriander (Coriandrum sativum) and Persicaria minor . Hydrazones are characterized by the presence of a -NH-N=CH- functional group, formed via the condensation of aldehydes with hydrazides. Its properties and applications can be inferred from structural analogs and related aldehydes, as discussed below.
Properties
CAS No. |
61748-15-0 |
|---|---|
Molecular Formula |
C12H24N2O |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
N-[(E)-decylideneamino]-N-methylformamide |
InChI |
InChI=1S/C12H24N2O/c1-3-4-5-6-7-8-9-10-11-13-14(2)12-15/h11-12H,3-10H2,1-2H3/b13-11+ |
InChI Key |
KCRKRSCEDVHZIS-ACCUITESSA-N |
Isomeric SMILES |
CCCCCCCCC/C=N/N(C)C=O |
Canonical SMILES |
CCCCCCCCCC=NN(C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-decylideneamino]-N-methylformamide typically involves the reaction of decylamine with N-methylformamide under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N-[(Z)-decylideneamino]-N-methylformamide may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-decylideneamino]-N-methylformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions of N-[(Z)-decylideneamino]-N-methylformamide include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of N-[(Z)-decylideneamino]-N-methylformamide depend on the specific reaction type. For example, oxidation may yield oxides or other oxygen-containing derivatives, while reduction may produce amines or other reduced forms of the compound.
Scientific Research Applications
N-[(Z)-decylideneamino]-N-methylformamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.
Biology: It may be employed in biochemical studies to investigate its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which N-[(Z)-decylideneamino]-N-methylformamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pentanal N-methyl-N-formylhydrazone
A structurally related compound, Pentanal N-methyl-N-formylhydrazone (CAS: 57590-20-2), shares the same functional group but differs in chain length (C₅ vs. C₁₀). According to NCATS Inxight Drugs, this compound is validated under UNII code GB7VTW2V6L . Key differences include:
- Volatility : Shorter-chain aldehydes like pentanal are more volatile than decanal derivatives, affecting their applications in vapor-phase systems.
- Bioactivity : Longer-chain aldehydes (e.g., decanal) exhibit stronger insect electrophysiological responses compared to shorter analogs .
Nonanal and Octanal
Nonanal (C₉H₁₈O) and octanal (C₈H₁₆O) are aldehydes frequently co-occurring with decanal in plant essential oils and synthetic mixtures. For example:
- Occurrence: Nonanal and decanal are dominant in coriander essential oils, with decanal comprising up to 17.2% in certain cultivars .
- Behavioral Activity: In insect studies, decanal elicits stronger antennal responses in male black-banded oak borers (BBOB) than nonanal, suggesting chain-length specificity in olfactory perception .
Benzohydrazide Derivatives
N-substituted hydrazones like N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide (3a-3b) share synthetic pathways with Decanal, N-formyl-N-methylhydrazone. Differences include:
- Aromatic vs. Aliphatic Backbones : Benzohydrazides are aromatic, whereas decanal derivatives are aliphatic, leading to distinct solubility and reactivity profiles.
- Applications : Aromatic hydrazides are often explored for antimicrobial or anticancer activity, while aliphatic hydrazones may target insect behavior or plant signaling .
Physicochemical and Functional Differences
Chain-Length Effects
- Volatility and Odor: Decanal’s longer chain reduces volatility compared to nonanal or octanal, making it less effective in airborne pheromone systems but more persistent in plant tissues .
- Electrophysiological Response: Male BBOB antennae show heightened sensitivity to decanal over nonanal, likely due to specialized olfactory receptors tuned to C₁₀ aldehydes .
Functional Group Modifications
- Hydrazone vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
